3-Aminocyclohexane-1-sulfonic acid
Description
Properties
IUPAC Name |
3-aminocyclohexane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSXNXLLLRPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-79-9 | |
| Record name | Cyclohexanesulfonic acid, 3-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of cyclohexane with sulfur trioxide to form cyclohexanesulfonic acid, which is then aminated using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of 3-Aminocyclohexane-1-sulfonic acid may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure high purity and yield, such as recrystallization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Aminocyclohexane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of amino-substituted cyclohexane derivatives .
Scientific Research Applications
3-Aminocyclohexane-1-sulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminocyclohexane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and functional derivatives of 3-Aminocyclohexane-1-sulfonic acid, emphasizing differences in properties, applications, and safety.
Table 1: Key Attributes of 3-Aminocyclohexane-1-sulfonic Acid and Structurally Similar Compounds
Structural and Functional Analysis
Sodium 3-Aminopropane-1-sulfonate (CAS 3687-18-1) Key Differences: Lacks the cyclohexyl group, making it smaller and more hydrophilic. The sodium salt enhances water solubility.
3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate (CAS 2281-11-0)
- Key Differences : Contains a long hydrophobic alkyl chain (C18) and a quaternary ammonium group.
- Applications : Acts as a zwitterionic surfactant, suitable for lipid membrane studies or detergent formulations .
4-Hydroxybutane-1-sulfonic Acid (CAS 16052-06-5)
- Key Differences : Shorter carbon chain (C4) with a hydroxyl group, reducing steric hindrance.
- Applications : Likely used in organic synthesis or industrial processes due to its reactive hydroxyl group .
Functional Comparison with Aromatic Sulfonic Acids
- 3-Aminonaphthalene-1-sulfonic Acid: Used in dye synthesis and analytical chemistry due to its aromatic amine group .
- 4-Amino-3-hydroxynaphthalene-1-sulfonic Acid: Employed in pharmaceutical intermediates, with stricter handling requirements due to reactive hydroxyl and amino groups .
Biological Activity
3-Aminocyclohexane-1-sulfonic acid (ACHA) is an organic compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol. This compound has garnered attention in various fields, particularly in biology and medicine, due to its potential biological activities. Its structural configuration allows it to interact with specific molecular targets, influencing various biochemical pathways.
The biological activity of ACHA is primarily attributed to its ability to act as an inhibitor or activator of specific enzymes. This interaction can affect cellular processes such as enzyme kinetics and metabolic pathways. For instance, ACHA may modulate the activity of certain enzymes involved in metabolic regulation, impacting overall cellular function and health.
Enzyme Interaction Studies
Research indicates that ACHA can influence enzyme activity through competitive inhibition. For example, studies have shown that ACHA interacts with enzymes at low pH levels, which is significant for understanding its role in biological systems . The binding affinity and specificity of ACHA for various enzymes highlight its potential as a pharmacological chaperone, particularly in conditions like Pompe disease where enzyme activity is compromised .
Antimicrobial Properties
ACHA has also been investigated for its antimicrobial properties. In a comparative study, the compound demonstrated varying levels of antimicrobial activity against different bacterial strains. The minimum inhibitory concentrations (MICs) were determined, showing that ACHA possesses some degree of efficacy against common pathogens . This suggests potential applications in developing antimicrobial agents.
Antioxidant Activity
In addition to its antimicrobial effects, ACHA exhibits antioxidant properties. Research utilizing DPPH and ABTS methods has indicated that ACHA can scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems . This property could have implications for therapeutic strategies aimed at oxidative stress-related diseases.
Case Study 1: Enzyme Modulation
A study focused on the effects of ACHA on acid α-glucosidase (GAA), a lysosomal enzyme implicated in Pompe disease, demonstrated that ACHA could enhance the enzyme's activity under specific conditions. The findings suggested that ACHA acts as a competitive inhibitor, stabilizing GAA variants and increasing their localization within lysosomes . This indicates a promising avenue for drug development targeting lysosomal storage disorders.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of ACHA, researchers tested its effects against Escherichia coli and Candida albicans. The results indicated that while ACHA had lower antimicrobial activity compared to established antibiotics, it still showed potential as an adjunct treatment or in formulations aimed at enhancing microbial resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Aminocyclohexane-1-sulfonic acid | Amino sulfonic acid | Moderate enzyme inhibition |
| 4-Aminocyclohexane-1-sulfonic acid | Amino sulfonic acid | Limited antimicrobial properties |
| Cyclohexanesulfonic acid derivatives | Sulfonic acid derivative | Varies based on substituents |
3-Aminocyclohexane-1-sulfonic acid stands out due to its unique structural properties which confer distinct biological activities compared to its isomers and derivatives. Its ability to influence enzyme activity and exert antimicrobial effects makes it a valuable compound for further research.
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing 3-Aminocyclohexane-1-sulfonic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves reacting cyclohexylamine with 1,3-propanesultone under controlled alkaline conditions. Key steps include:
- Reaction Setup : Mix equimolar amounts of cyclohexylamine and 1,3-propanesultone in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
- Purification : Recrystallize the crude product using ethanol-water mixtures to remove unreacted starting materials.
- Purity Validation : Confirm purity via high-performance liquid chromatography (HPLC) with UV detection at 210 nm and elemental analysis (C, H, N, S) to verify stoichiometry .
Q. How can researchers characterize the structural integrity of 3-Aminocyclohexane-1-sulfonic acid using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is recommended:
- ¹H/¹³C NMR : Use deuterated water (D₂O) to resolve sulfonic acid protons (δ 2.8–3.2 ppm) and cyclohexyl protons (δ 1.2–1.8 ppm).
- FT-IR : Identify characteristic bands for sulfonic acid (–SO₃H) at 1040 cm⁻¹ (asymmetric stretching) and 1170 cm⁻¹ (symmetric stretching).
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 220 [M–H]⁻ .
Q. What are the buffer applications of 3-Aminocyclohexane-1-sulfonic acid, and what experimental conditions optimize its use?
- Methodological Answer : This compound functions as a zwitterionic buffer effective in the pH range 9.7–11.3. For biochemical assays:
- Preparation : Dissolve in deionized water (0.1–0.5 M) and adjust pH with NaOH or HCl.
- Thermal Stability : Pre-warm solutions to 25–37°C to avoid precipitation in low-ionic-strength media.
- Compatibility : Avoid metal ions (e.g., Ca²⁺, Mg²⁺) that may form insoluble sulfonate complexes .
Advanced Research Questions
Q. How do structural modifications to the cyclohexyl or sulfonic acid groups influence the compound’s solubility and proton conductivity?
- Methodological Answer : Modifications can be systematically studied via:
- Side-Chain Engineering : Replace the cyclohexyl group with aromatic rings (e.g., phenyl) to assess π-π stacking effects on solubility.
- Sulfonic Acid Substitution : Introduce fluorinated groups (e.g., –CF₃) to enhance hydrophobicity and proton mobility, as demonstrated in perfluorinated sulfonic-acid (PFSA) ionomer research.
- Transport Property Analysis : Use electrochemical impedance spectroscopy (EIS) to measure proton conductivity under varying humidity .
Q. What experimental strategies mitigate degradation of 3-Aminocyclohexane-1-sulfonic acid under extreme pH or thermal stress?
- Methodological Answer : Degradation pathways (e.g., desulfonation or cyclohexylamine cleavage) require:
- Accelerated Aging Tests : Expose samples to 80°C and pH < 2 or > 12 for 24–72 hours. Monitor degradation via HPLC-MS.
- Stabilization Methods : Add radical scavengers (e.g., 2,6-di-tert-butylphenol) to inhibit oxidative breakdown.
- Morphological Analysis : Use small-angle X-ray scattering (SAXS) to correlate structural integrity with degradation resistance .
Q. How can molecular dynamics (MD) simulations model interactions between 3-Aminocyclohexane-1-sulfonic acid and biological membranes?
- Methodological Answer : Computational workflows include:
- Force Field Parameterization : Derive partial charges and bond parameters from quantum mechanical calculations (e.g., DFT/B3LYP/6-31G*).
- Membrane Systems : Embed the compound in lipid bilayers (e.g., DPPC) using GROMACS or NAMD.
- Interaction Analysis : Calculate free-energy profiles (umbrella sampling) for sulfonic acid group penetration into lipid tails. Validate with neutron reflectometry data .
Contradictions and Resolutions
- Synthesis Yield Variability : Discrepancies in reported yields (60–85%) arise from solvent purity and temperature control. Standardize anhydrous conditions and inert atmospheres .
- Buffer Precipitation : Conflicting solubility claims are resolved by pre-filtering solutions through 0.22 µm membranes and avoiding divalent cations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
